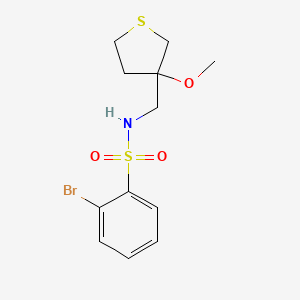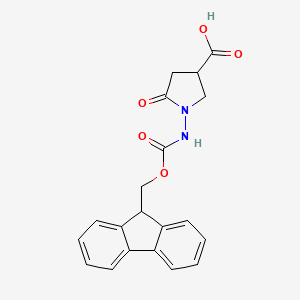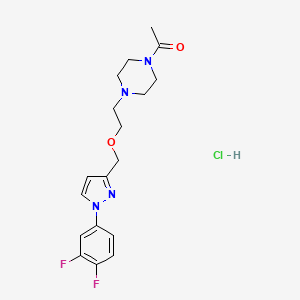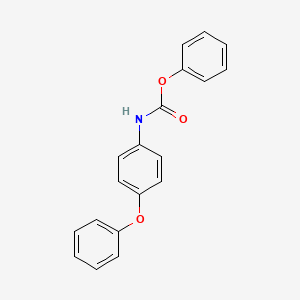![molecular formula C22H25ClN2O6S B2592654 4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923156-19-8](/img/structure/B2592654.png)
4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H25ClN2O6S and its molecular weight is 480.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystallography
Studies on cyclohexane-5-spirohydantoin derivatives, similar to the queried compound, focus on the relationship between molecular and crystal structures. These compounds, including variants like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, exhibit unique supramolecular arrangements based on their substituents. Crystallographic analysis has revealed the absence of solvent molecules in the crystals, with the substituents playing a significant role in the supramolecular organization. These findings highlight the potential of such compounds in designing materials with specific crystallographic properties (Graus et al., 2010).
Organic Synthesis and Reactivity
Research on cyclopropenone oximes, related to the core structure of the queried compound, has explored their reactivity with isocyanates. This has led to the synthesis of novel 1:2 addition products, such as 4,6-diazaspiro[2.3]hexenones, demonstrating the versatility of these compounds in organic synthesis. The findings open up new avenues for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Yoshida et al., 1988).
Nonlinear Optical Materials
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a compound with a similar diazaspiro core, has been identified as a promising organic material for nonlinear optical devices. Studies on APDA have covered material purification, single crystal growth, characterization, and optical properties, demonstrating its capability for second harmonic generation. This highlights the potential of similar spiropyran-based compounds in applications ranging from frequency doubling in laser devices to other nonlinear optical uses (Kagawa et al., 1994).
Proton Exchange Membranes
Research into sulfonated poly(ether sulfone)s, which share a sulfone group with the queried compound, has shown their effectiveness as materials for fuel cell applications. These polymers exhibit semiconducting properties and efficient proton conduction, making them suitable for use as proton exchange membranes in fuel cells. The incorporation of sulfone groups into polymers has been instrumental in achieving the desired balance of hydrophilicity and hydrophobicity, essential for efficient proton transport (Matsumoto et al., 2009).
Heterocyclic Chemistry
The synthesis of sulfur-containing spiro-pyrimidinetriones and related compounds demonstrates the versatility of spirocyclic structures in heterocyclic chemistry. These compounds, which incorporate elements of the queried compound's structure, offer novel routes to a wide range of heterocyclic compounds with potential pharmaceutical applications. The ability to manipulate the spirocyclic core provides a useful tool for the design and synthesis of new drugs and materials (Reddy et al., 1993).
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-29-19-4-2-3-5-20(19)30-16-21(26)24-12-10-22(11-13-24)25(14-15-31-22)32(27,28)18-8-6-17(23)7-9-18/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVUNCLXATWDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)
![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)


![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)


![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)